molecular formula C10H11NO2S B1606827 7-Ethoxy-4H-benzo[1,4]thiazin-3-one CAS No. 71387-69-4

7-Ethoxy-4H-benzo[1,4]thiazin-3-one

Cat. No.: B1606827
CAS No.: 71387-69-4
M. Wt: 209.27 g/mol
InChI Key: UYUUNYNVHRTORT-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-4H-benzo[1,4]thiazin-3-one typically involves the use of anthranilic acid derivatives. One common method starts with the conversion of anthranilic acid or methyl anthranilate using aroyl isothiocyanates to form thiourea derivatives. These derivatives then undergo a thiazine ring closure to yield 2-amino-4H-3,1-benzothiazin-4-ones . The reaction conditions often involve the use of concentrated sulfuric acid (H2SO4) to promote ring closure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-4H-benzo[1,4]thiazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

7-Ethoxy-4H-benzo[1,4]thiazin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-4H-benzo[1,4]thiazin-3-one is unique due to its specific ethoxy substituent at the 7-position, which can influence its chemical reactivity and biological activity. This substituent can enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

7-ethoxy-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-2-13-7-3-4-8-9(5-7)14-6-10(12)11-8/h3-5H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUUNYNVHRTORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354309
Record name 7-Ethoxy-4H-benzo[1,4]thiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71387-69-4
Record name 7-Ethoxy-4H-benzo[1,4]thiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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